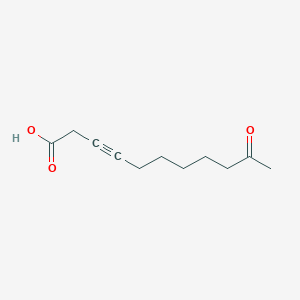
10-Oxoundec-3-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Oxoundec-3-ynoic acid is an organic compound with the molecular formula C11H16O3 It is characterized by the presence of a keto group (C=O) at the 10th position and a triple bond (C≡C) at the 3rd position of the undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Oxoundec-3-ynoic acid typically involves multi-step organic reactions. One common method is the alkylation of terminal alkynes followed by oxidation. For instance, starting from 1-decyne, the compound can be synthesized through the following steps:
Alkylation: 1-Decyne is reacted with an appropriate alkyl halide in the presence of a strong base like sodium amide (NaNH2) to form the corresponding alkyne.
Oxidation: The alkyne is then subjected to oxidation using reagents such as potassium permanganate (KMnO4) or ozone (O3) to introduce the keto group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 10-Oxoundec-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, resulting in 10-hydroxyundec-3-ynoic acid.
Substitution: The triple bond in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3), or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
10-Oxoundec-3-ynoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of novel drugs.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-Oxoundec-3-ynoic acid involves its interaction with specific molecular targets and pathways. The keto group and triple bond play crucial roles in its reactivity and biological activity. For instance, the compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Undec-10-ynoic acid: Similar structure but lacks the keto group.
10-Undecenoic acid: Contains a double bond instead of a triple bond.
10-Hydroxyundec-3-ynoic acid: A reduced form with a hydroxyl group instead of a keto group.
Uniqueness: 10-Oxoundec-3-ynoic acid is unique due to the presence of both a keto group and a triple bond, which confer distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
87519-37-7 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
10-oxoundec-3-ynoic acid |
InChI |
InChI=1S/C11H16O3/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h2-4,6,8-9H2,1H3,(H,13,14) |
InChI Key |
IIHXUFSWMWXBGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCC#CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















